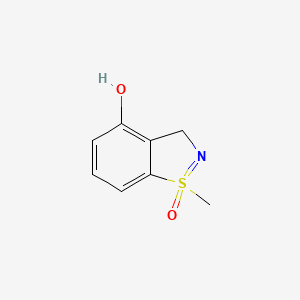
4-hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one is a chemical compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol It is known for its unique structure, which includes a benzothiazole ring substituted with a hydroxy group and a methyl group
Preparation Methods
The synthesis of 4-hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminothiophenol and methyl chloroformate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the benzothiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
4-Hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The benzothiazole ring allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the benzothiazole ring play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
4-Hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its use in the synthesis of dyes and pharmaceuticals.
Benzothiazole: A simpler structure with applications in rubber vulcanization and as a corrosion inhibitor.
6-Hydroxybenzothiazole: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
4-Hydroxy-1-methyl-3H-1lambda6,2-benzothiazol-1-one (CAS Number: 2649054) is a compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes a hydroxyl group and a methyl group attached to the benzothiazole ring. The IUPAC name for this compound is 4-hydroxy-1-methylene-2,3-dihydro-1H-1lambda4-benzo[d]isothiazole 1-oxide. Its molecular formula is C8H9NO2S, and it has a molecular weight of approximately 185.23 g/mol .
Pharmacological Effects
Research indicates that this compound exhibits various biological activities:
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in pain and inflammation pathways, potentially inhibiting their activity.
- Receptor Modulation : It could modulate receptor signaling pathways that are crucial for inflammatory responses and pain perception.
Study on Postoperative Pain Relief
A multicenter randomized controlled trial evaluated the efficacy of a related compound (QP001), which shares structural similarities with this compound. The study involved 258 patients undergoing abdominal surgery and found that the QP001 formulation significantly reduced postoperative pain compared to placebo (AUC 0–24 h: 50.5 vs. 85.19; p < 0.0001). This suggests that compounds in this class may provide effective analgesia with a favorable safety profile .
Data Summary
| Property | Value |
|---|---|
| CAS Number | 2649054 |
| Molecular Formula | C8H9NO2S |
| Molecular Weight | 185.23 g/mol |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Anti-inflammatory Effects | Reduction in inflammatory markers |
| Analgesic Effects | Promising results in pain management studies |
Properties
Molecular Formula |
C8H9NO2S |
|---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
1-methyl-1-oxo-3H-1,2-benzothiazol-4-ol |
InChI |
InChI=1S/C8H9NO2S/c1-12(11)8-4-2-3-7(10)6(8)5-9-12/h2-4,10H,5H2,1H3 |
InChI Key |
RFJPAXPVFQMDNO-UHFFFAOYSA-N |
Canonical SMILES |
CS1(=NCC2=C(C=CC=C21)O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















